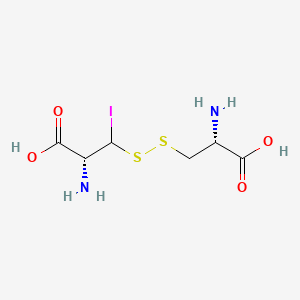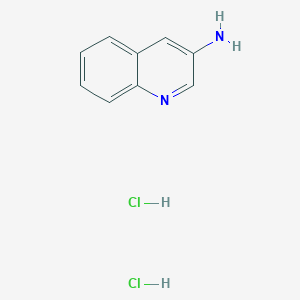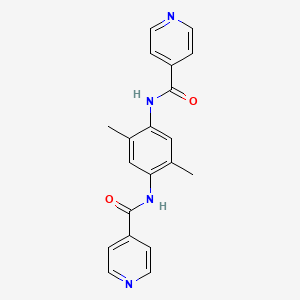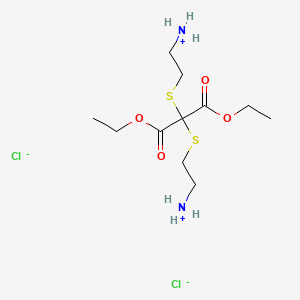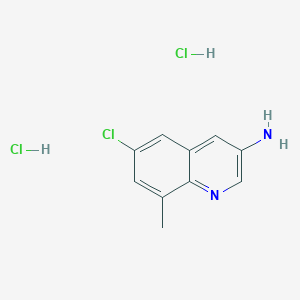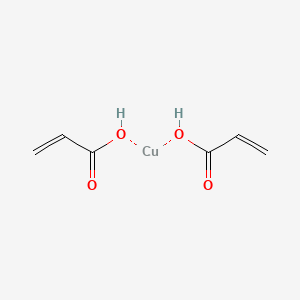
Copper(II) acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) acrylate, also known as copper diacrylate, is an organic copper compound with the chemical formula C6H6CuO4. It typically appears as a blue crystalline solid and is soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its applications in various fields, including catalysis, polymer synthesis, and antimicrobial treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(II) acrylate is commonly synthesized by reacting copper(II) hydroxide with acrylic acid under alkaline conditions. The reaction involves the suspension of copper(II) hydroxide in an aqueous solution, followed by the addition of acrylic acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound, which is subsequently filtered and dried .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where copper(II) hydroxide and acrylic acid are fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting this compound is then subjected to purification steps such as recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Copper(II) acrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) or elemental copper using reducing agents such as hydrazine or sodium borohydride.
Substitution: this compound can participate in substitution reactions where the acrylate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrazine, sodium borohydride, or polyols in the presence of heat.
Substitution: Ligands such as imidazole derivatives or other carboxylates under controlled conditions
Major Products Formed:
Oxidation: Copper(III) compounds.
Reduction: Copper(I) compounds or elemental copper.
Substitution: Copper complexes with different ligands
Scientific Research Applications
Copper(II) acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of copper(II) acrylate involves its ability to interact with biological molecules and catalyze chemical reactions. Copper ions can bind to various functional groups, such as carboxylates and amines, facilitating redox reactions. In antimicrobial applications, this compound disrupts microbial cell membranes and generates reactive oxygen species (ROS), leading to cell death .
Comparison with Similar Compounds
Copper(II) acrylate can be compared with other copper carboxylates and acrylate compounds:
Copper(II) acetate: Similar in structure but with acetate ligands instead of acrylate. It is also used in catalysis and antimicrobial applications.
Copper(II) benzoate: Contains benzoate ligands and is used in similar applications but has different solubility and reactivity properties.
Copper(II) methacrylate: Similar to this compound but with methacrylate ligands, used in polymer synthesis with different polymerization characteristics .
This compound stands out due to its specific reactivity with acrylate ligands, making it particularly useful in the synthesis of acrylate-based polymers and materials.
Properties
Molecular Formula |
C6H8CuO4 |
|---|---|
Molecular Weight |
207.67 g/mol |
IUPAC Name |
copper;prop-2-enoic acid |
InChI |
InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |
InChI Key |
SZQVYLNCJUURTG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.C=CC(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


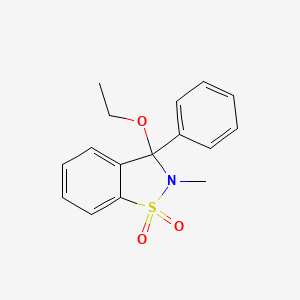
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)
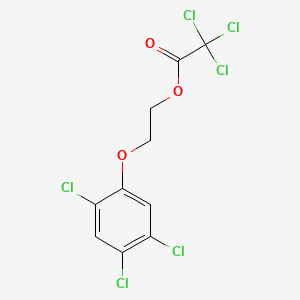

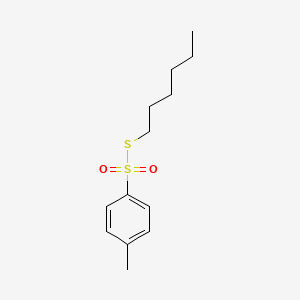

![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)

